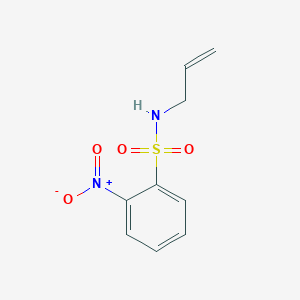

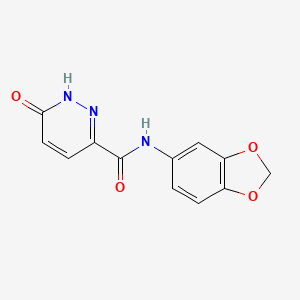

![molecular formula C15H20ClNO3 B2528197 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1823562-03-3](/img/structure/B2528197.png)

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride" is a bicyclic structure that is part of a class of compounds known for their potential as peptidomimetics and as intermediates in organic synthesis. These compounds are characterized by their rigid frameworks, which can mimic the conformation of peptides and are thus of interest in drug discovery and development.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored through various methods. For instance, the intramolecular 1,3-dipolar cycloaddition has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally similar to the compound . Sequential 'condensation–iodolactonization' reactions have been employed to synthesize 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating the versatility of bicyclic frameworks in organic synthesis . Additionally, an efficient synthesis route for azabicyclo[4.3.0]alkane amino acids, which are rigid dipeptide mimetics, has been reported, highlighting the relevance of these structures in mimicking biologically active peptides .

Molecular Structure Analysis

The molecular structure of these bicyclic compounds is crucial for their biological activity. The stereochemistry and rigidity of the framework can significantly influence the interaction with biological targets. For example, the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been achieved, showcasing the importance of stereocontrolled synthesis in obtaining compounds with desired biological properties .

Chemical Reactions Analysis

Bicyclic compounds like the one can undergo various chemical reactions. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed, which involves a cascade reaction starting from 3-formylchromones . Tautomerism has been observed in 9-azabicyclo[4.2.1]nonan-1-ols, which can exist in equilibrium with corresponding aminocyclooctanones, indicating the dynamic nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate has been described, with the compound's melting point and spectral data confirming its structure . The stability of these compounds is also of interest, as demonstrated by the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a stable nitroxyl radical with high activity in catalytic oxidation reactions .

科学的研究の応用

Novel Chemical Synthesis and Biological Activities

The synthesis and evaluation of novel chemical compounds, including various derivatives of bicyclic and tricyclic structures, have been a focus in recent research, aiming to explore their potential biological activities and applications in medicinal chemistry. For instance, research on compounds like salicylic acid derivatives and triazine scaffold-bearing heterocyclic compounds shows significant pharmacological properties, including anxiolytic-like, antimicrobial, and anticancer activities. These studies underscore the interest in developing new synthetic methods and understanding the biological effects of such compounds, which could provide a foundation for the research applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in similar contexts.

Synthesis and Pharmacological Potential : Studies on 3-azabicyclo [3.3.1] nonanones derivatives have highlighted their synthesis from the Mannich reaction and investigated their biological activities, particularly against various microbial strains. Such research emphasizes the importance of structural modifications for enhancing biological activities and may hint at the potential research avenues for exploring the pharmacological applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (Mazimba & Mosarwa, 2015).

Biotechnological Applications : The exploration of biotechnological routes for the production of chemicals from biomass, including the transformation of carboxylic acids into valuable biorenewable chemicals, is a growing area of research. Lactic acid, for instance, has been highlighted as a key feedstock for producing a range of chemicals through biotechnological routes. This research direction could suggest potential biotechnological applications for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in producing biorenewable chemicals or as a precursor in various synthetic pathways (Gao, Ma, & Xu, 2011).

Catalytic Applications : The development of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds reflects an area of research with implications for organic synthesis and industrial applications. This area of study provides insights into the potential of complex organic molecules for catalytic roles in synthesizing pharmacologically active compounds or in the modification of existing molecules to enhance their biological activities (Che et al., 2011).

特性

IUPAC Name |

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWORJRUFJNNUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

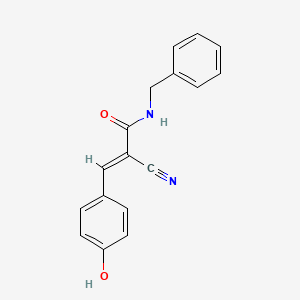

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

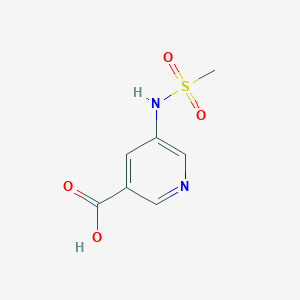

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

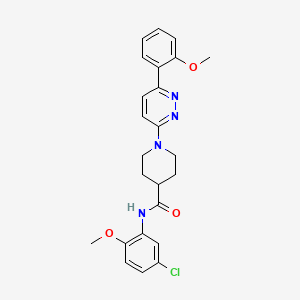

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)